

# Spectroscopic Analysis of 4-Nitro-2-phenyl-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitro-2-phenyl-1H-indole

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of nitro-substituted 2-phenyl-1H-indole derivatives. Due to the limited availability of specific experimental data for **4-Nitro-2-phenyl-1H-indole**, this document presents spectral data for closely related isomers and analogous compounds to serve as a valuable reference for researchers in the field. The provided data, experimental protocols, and structural visualizations aim to facilitate the identification and characterization of this class of compounds.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The precise <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **4-Nitro-2-phenyl-1H-indole** are not readily available in the surveyed literature. However, the spectral data of key isomers and related structures provide critical insights into the expected chemical shifts and coupling constants. The following tables summarize the reported NMR data for 1-(4-nitrophenyl)-1H-indole and 2-(p-nitrophenyl)indole.

Table 1: <sup>1</sup>H NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
1-(4-nitrophenyl)-1H-indole	CDCl <sub>3</sub>	8.11 (s, 1H), 8.00 (d, 2H), 7.23 (d, 2H), 7.15 (d, 1H), 7.01 (d, 2H), 6.60 (d, 1H), 5.61 (s, 1H) <a href="#">[1]</a>
2-(p-nitrophenyl)indole		Data not explicitly provided in the search results.
4-Nitroindole	DMSO-d <sub>6</sub>	A spectrum is available but peak assignments are not detailed in the provided information.

Table 2: <sup>13</sup>C NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
1-(4-nitrophenyl)-1H-indole	DMSO-d <sub>6</sub>	145.01, 144.06, 135.67, 130.12, 128.77, 125.93, 124.69, 120.02, 119.07, 109.50, 104.81 <a href="#">[1]</a>
2-(p-nitrophenyl)indole		Data not explicitly provided in the search results.

## Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR spectra of indole derivatives, based on standard laboratory practices documented in the literature.

### General NMR Spectroscopic Analysis Protocol:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the solid sample of the indole derivative.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

• Instrument Setup:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for  $^1\text{H}$  NMR and 100 MHz or higher for  $^{13}\text{C}$  NMR to ensure adequate spectral resolution.
- The instrument is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.

•  $^1\text{H}$  NMR Spectroscopy:

- A standard single-pulse experiment is typically used.
- Key parameters to be set include the spectral width, number of scans, and relaxation delay.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm) or referenced to the residual solvent peak.

•  $^{13}\text{C}$  NMR Spectroscopy:

- A proton-decoupled experiment is commonly employed to simplify the spectrum.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Chemical shifts are reported in ppm relative to TMS or the solvent signal.

## Molecular Structure and Connectivity

To aid in the interpretation of spectral data and to visualize the atomic connectivity, the chemical structure of **4-Nitro-2-phenyl-1H-indole** is presented below.

Caption: Chemical structure of **4-Nitro-2-phenyl-1H-indole**.

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## References

- 1. [impactfactor.org](https://www.impactfactor.org) [impactfactor.org]
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